molecular formula C14H15BrN4OS2 B13368749 4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13368749
M. Wt: 399.3 g/mol
InChI Key: TWJIHSZRUGCEME-UHFFFAOYSA-N
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Description

4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves the following steps:

    Formation of the Triazole Ring: The synthesis begins with the preparation of 4-amino-3-mercapto-1,2,4-triazole. This is achieved by reacting thiosemicarbazide with hydrazine hydrate under reflux conditions.

    Cyclization to Form Thiadiazole: The triazole derivative is then cyclized with an appropriate bromoketone to form the triazolothiadiazole core.

    Ether Formation: The final step involves the reaction of the triazolothiadiazole derivative with 4-bromophenol in the presence of a base such as potassium carbonate to form the desired ether compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl {3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether
  • 4-Bromophenyl {3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Uniqueness

4-Bromophenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is unique due to the presence of the isopropylsulfanyl group, which can influence its pharmacological properties and reactivity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H15BrN4OS2

Molecular Weight

399.3 g/mol

IUPAC Name

6-[(4-bromophenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15BrN4OS2/c1-9(2)21-8-12-16-17-14-19(12)18-13(22-14)7-20-11-5-3-10(15)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

TWJIHSZRUGCEME-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=NN=C2N1N=C(S2)COC3=CC=C(C=C3)Br

Origin of Product

United States

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